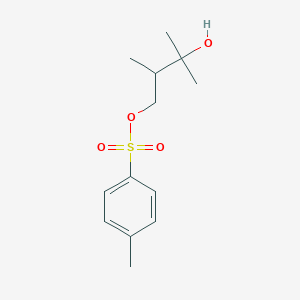
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O4S. It is known for its unique chemical structure, which includes a hydroxy group, a dimethylbutyl chain, and a methylbenzenesulfonate group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate typically involves the reaction of 3-hydroxy-2,3-dimethylbutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted products like amides or thioethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonic acids.
Aplicaciones Científicas De Investigación
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the sulfonate group can act as a leaving group in substitution reactions. These properties make it a versatile compound in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-Hydroxy-2,3-dimethylbutyl 4-toluenesulfonate
- (S)-3-Hydroxy-2,3-dimethylbutyl p-toluenesulfonate
- S-2,3-Dimethyl-1,3-butanediol 1-tosylate
Uniqueness
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H20O4S |
|---|---|
Peso molecular |
272.36 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10-5-7-12(8-6-10)18(15,16)17-9-11(2)13(3,4)14/h5-8,11,14H,9H2,1-4H3 |
Clave InChI |
PYQROWINYGUXKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


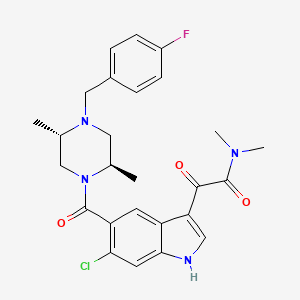
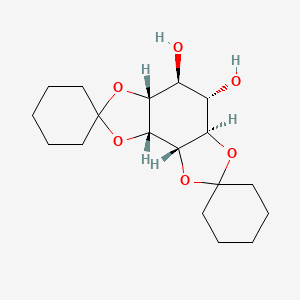
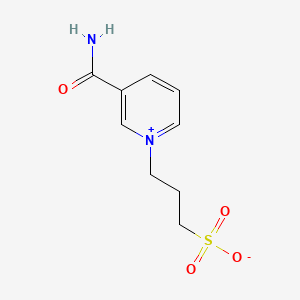
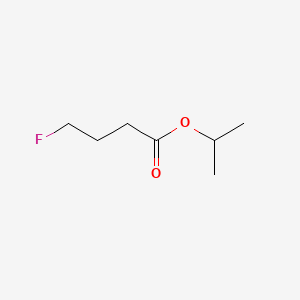

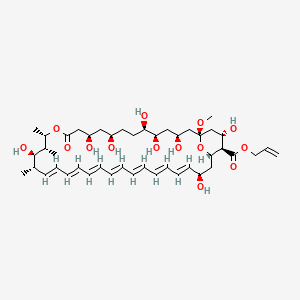

![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
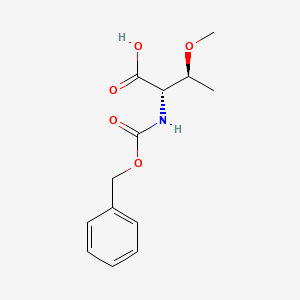

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)


